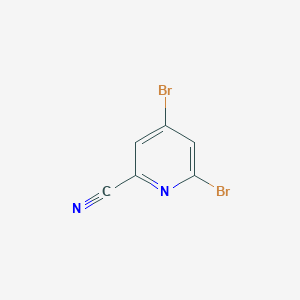

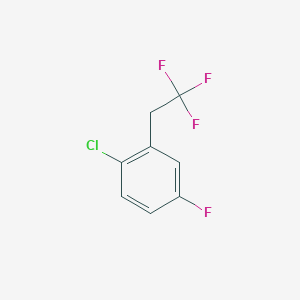

4,6-Dibromopicolinonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

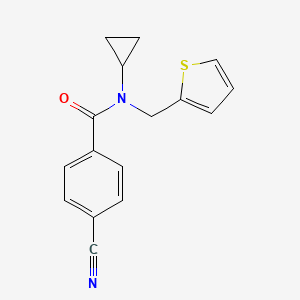

4,6-Dibromopicolinonitrile (DBPN) is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This compound is a derivative of picolinonitrile and is widely used in various areas of research, including medicinal chemistry, material science, and organic synthesis.

Applications De Recherche Scientifique

Organic Synthesis and Material Science

- Synthesis of Heterocyclic Compounds: Compounds related to 4,6-Dibromopicolinonitrile are used as precursors in the synthesis of heterocyclic spiro-derivatives with potential antimicrobial and antioxidant activities. For instance, bromination of N-substituted homophthalimides produces dibromohomophthalimide derivatives, which further react with binucleophilic reagents to produce several spiro-isoquinoline derivatives (M. Youssef & M. A. Amin, 2010; R. Faty, M. Rashed, & M. Youssef, 2015).

- Charge Transfer Materials: Derivatives of 4,6-Dibromopicolinonitrile have been studied for their potential in enhancing charge transfer in organic electronic materials. Quantum chemical investigations reveal their utility in reducing the HOMO-LUMO energy gap, suggesting applications in organic electronics (A. Irfan, 2014).

Photophysics and Electroluminescence

- Organic Light-Emitting Diodes (OLEDs): Research on phosphorescent materials related to 4,6-Dibromopicolinonitrile, such as derivatives used in OLEDs, has shown significant improvements in emission efficiency. The confinement of triplet energy on these molecules results in high-efficiency blue-light-emitting devices (S. Tokito, Toshiki Iijima, & Yoshiyuki Suzuri, 2003).

- Photodynamic Therapy: Certain derivatives, such as octasubstituted galactose zinc(II) phthalocyanines synthesized from reactions involving dibromopicolinonitrile-related compounds, are explored for their application as photosensitizers in photodynamic therapy, demonstrating the potential for cancer treatment (Z. Iqbal, M. Hanack, & T. Ziegler, 2009).

Molecular Design and Interaction

- DNA Interaction: Novel water-soluble zinc(II) and copper(II) phthalocyanines, synthesized from bromophenol derivatives, show promising DNA interaction properties. These interactions suggest potential applications in anticancer drug design, particularly for photodynamic therapy (Ü. Demirbaş, Burak Barut, & Arzu Özel, 2019).

- Antioxidant Activities: Bromophenols, related to dibromopicolinonitrile, have been studied for their cellular antioxidant effects. These compounds show potent activity in biochemical and cellular assays, indicating their potential for therapeutic applications (E. K. Olsen, E. Hansen, & J. Isaksson, 2013).

Propriétés

IUPAC Name |

4,6-dibromopyridine-2-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Br2N2/c7-4-1-5(3-9)10-6(8)2-4/h1-2H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQJIBRVPNBJCOZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(N=C1C#N)Br)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Br2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601297589 |

Source

|

| Record name | 4,6-Dibromo-2-pyridinecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601297589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.90 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,6-Dibromopicolinonitrile | |

CAS RN |

1206247-80-4 |

Source

|

| Record name | 4,6-Dibromo-2-pyridinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1206247-80-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,6-Dibromo-2-pyridinecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601297589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(1-(1-ethoxyethyl)-1H-pyrazol-4-yl)-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B6590751.png)

![6-O-Methyl-2',4''-bis-O-(trimethylsilyl)erythromycin 9-[O-(1-ethoxy-1-methylethyl)oxime]](/img/structure/B6590783.png)

![4',4''',4''''',4'''''''-Methanetetrayltetrakis(([1,1'-biphenyl]-4-carboxylic acid))](/img/structure/B6590842.png)